molecular formula C14H18N2O2 B5232576 N-[(4-methylphenyl)methyl]-2-oxo-2-pyrrolidin-1-ylacetamide

N-[(4-methylphenyl)methyl]-2-oxo-2-pyrrolidin-1-ylacetamide

Cat. No.: B5232576
M. Wt: 246.30 g/mol
InChI Key: FCEAMCACEDQRLZ-UHFFFAOYSA-N
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Description

N-[(4-methylphenyl)methyl]-2-oxo-2-pyrrolidin-1-ylacetamide is a chemical compound with a complex structure that includes a pyrrolidine ring, an acetamide group, and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methylphenyl)methyl]-2-oxo-2-pyrrolidin-1-ylacetamide typically involves the reaction of 4-methylbenzylamine with 2-oxo-2-pyrrolidineacetic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process may be optimized for higher yields and purity, with additional steps such as solvent extraction, distillation, and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methylphenyl)methyl]-2-oxo-2-pyrrolidin-1-ylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products Formed

Scientific Research Applications

N-[(4-methylphenyl)methyl]-2-oxo-2-pyrrolidin-1-ylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-methylphenyl)methyl]-2-oxo-2-pyrrolidin-1-ylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • (4-nitrophenyl)sulfonyltryptophan
  • 2-aminopyrimidine derivatives

Uniqueness

N-[(4-methylphenyl)methyl]-2-oxo-2-pyrrolidin-1-ylacetamide is unique due to its specific structural features, such as the combination of a pyrrolidine ring and a 4-methylphenyl group.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-oxo-2-pyrrolidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-11-4-6-12(7-5-11)10-15-13(17)14(18)16-8-2-3-9-16/h4-7H,2-3,8-10H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCEAMCACEDQRLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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